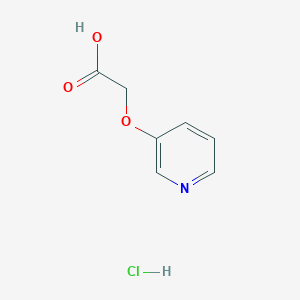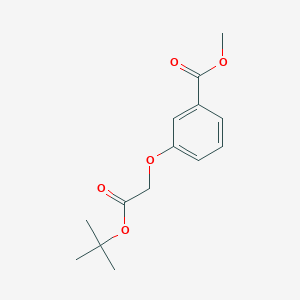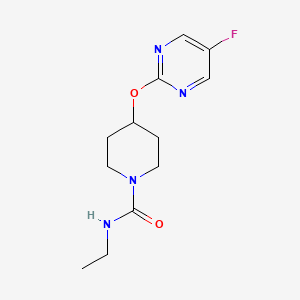![molecular formula C14H9BrF2N2O4S B2695922 N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline CAS No. 1024728-98-0](/img/structure/B2695922.png)
N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline is a useful research compound. Its molecular formula is C14H9BrF2N2O4S and its molecular weight is 419.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Optically Active Compounds
- Research by Foresti et al. (2003) explored the synthesis of optically active syn-α-amidoalkylphenyl sulfones from chiral aldehydes using benzenesulfinic acid. This process involved creating N-acylimines that react with sodium methanenitronate to afford nitro adducts with high anti diastereoselectivity. These nitro derivatives are crucial for producing optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, which are important building blocks for biologically active compounds (Foresti et al., 2003).
Coupling Reagents for Carboxamide Formation
- Shimagaki et al. (1983) reported that 2-halovinyl aryl sulfones, including compounds similar to the one , reacted with carboxylic acids in the presence of Et3N, forming 2-acyloxyvinyl sulfones. These reagents were effective for the synthesis of peptides and amides, including N-methylanilides (Shimagaki et al., 1983).
Potential Pesticidal Activity
- Borys et al. (2012) synthesized tribromomethyl phenyl sulfone derivatives as potential pesticides. They explored the synthesis starting from 4-chlorothiophenol or 4-halogenphenyl methyl sulfone, producing various derivatives, including 2-nitroaniline, 2-nitrophenylhydrazine, and diphenyl ether derivatives (Borys et al., 2012).
Fluorescence Detection Method
- Zhang et al. (2008) developed an indirect fluorescence detection method using compounds such as 2-phenylbenzimidazole-5-sulfonate (PBSA) for the detection of non-fluorescent aromatic compounds, including nitroaromatics. This method showed potential in the analysis and detection of various pharmaceutical compounds (Zhang et al., 2008).
Synthesis of Disperse Dyes
- Peters and Chisowa (1993) researched the synthesis of blue azo disperse dyes using coupling components derived from the reaction of 3-amino-N,N-diethylaniline with acid chlorides, chloroformates, isocyanates, and sulphonylchlorides. The study analyzed the color of these dyes in relation to electronic and steric effects in the substituents (Peters & Chisowa, 1993).
Binding to Reverse Micelles
- Correa et al. (1998) investigated the absorption spectra of nitrodiphenylamine derivatives, including N-[2-(trifluoromethyl)-4-nitrophenyl]-4-nitroaniline, in reversed micelles. This study provided insights into the binding behavior of these compounds in different solvent environments, impacting their solubility and interaction dynamics (Correa, Durantini & Silber, 1998).
Propiedades
IUPAC Name |
N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF2N2O4S/c15-9-1-4-11(5-2-9)24(22,23)14(19(20)21)8-18-13-6-3-10(16)7-12(13)17/h1-8,18H/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBOVVMOLHXDSL-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=CNC2=C(C=C(C=C2)F)F)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C(=C/NC2=C(C=C(C=C2)F)F)/[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2695840.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2695842.png)
![7-(2-Ethoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2695844.png)
![5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine](/img/structure/B2695846.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl diethylcarbamate](/img/structure/B2695851.png)


![Tert-butyl 4-(6-methyl-2-oxobenzo[D]oxazo L-3(2H)-YL) piperidine-1-carboxylate](/img/structure/B2695855.png)

![5-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2695858.png)
![N,4-diisobutyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2695860.png)

